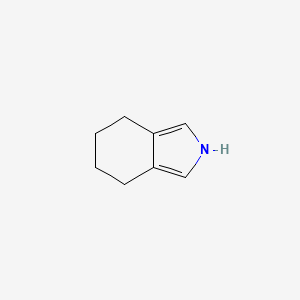

4,5,6,7-tetrahydro-2H-isoindole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetrahydro-2H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-2-4-8-6-9-5-7(8)3-1/h5-6,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHOAZBZHHEGHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=CNC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472595 | |

| Record name | 4,5,6,7-tetrahydro-2H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51649-35-5 | |

| Record name | 4,5,6,7-tetrahydro-2H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-Tetrahydroisoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4,5,6,7-tetrahydro-2H-isoindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5,6,7-tetrahydro-2H-isoindole is a partially saturated heterocyclic scaffold that serves as a crucial building block in medicinal chemistry and materials science. Its structural motif is present in a range of biologically active compounds. A thorough understanding of its fundamental physicochemical properties is paramount for its effective utilization in the design and development of novel molecules with desired pharmacological profiles and material characteristics. This guide provides a comprehensive overview of the core physicochemical properties of this compound, including its molecular structure, and predicted physical constants such as boiling point. Due to a notable lack of experimentally derived data for the parent compound in publicly accessible literature, this guide leverages high-quality computational predictions to provide essential data points. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of these key properties, offering a self-validating framework for researchers. The guide also touches upon the synthesis, spectral characterization, and the significance of this scaffold in drug discovery, supported by authoritative references.

Introduction and Significance

The isoindole core, a bicyclic aromatic amine consisting of a fused benzene and pyrrole ring, is a significant structural motif in a variety of natural products and synthetic compounds with diverse biological activities.[1] The partially saturated analog, this compound, retains the key pyrrolic nitrogen heterocycle while incorporating a flexible saturated carbocyclic ring. This unique combination imparts specific conformational and electronic properties that are attractive for molecular design.

Derivatives of the this compound scaffold have been explored for their potential as potent and selective inhibitors of various enzymes, highlighting their relevance in drug discovery. For instance, 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives have been identified as a promising class of selective COX-2 inhibitors for the treatment of inflammation and pain.[2] The versatility of this scaffold allows for diverse functionalization, enabling the fine-tuning of its pharmacological and pharmacokinetic properties. A comprehensive understanding of the foundational physicochemical characteristics of the parent this compound is therefore essential for unlocking its full potential in the development of new chemical entities.

Molecular Structure and Core Properties

The fundamental physicochemical properties of a molecule dictate its behavior in various chemical and biological systems. These properties are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for specific formulation and delivery strategies.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key physical constant for liquid compounds.

Protocol: Micro Boiling Point Determination (Siwoloboff Method)

-

Sample Preparation: A small volume (a few drops) of the liquid sample is placed in a fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

-

Heating: The fusion tube assembly is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed. The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.

Causality: The stream of bubbles indicates that the vapor pressure of the liquid inside the capillary has overcome the external pressure. Upon cooling, the point at which the liquid re-enters the capillary signifies the temperature at which the vapor pressure of the liquid is equal to the atmospheric pressure.

Solubility Determination

Solubility, particularly in aqueous and organic solvents, is a critical parameter for drug development, influencing bioavailability and formulation.

Protocol: Shake-Flask Method for Aqueous Solubility

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

Causality: This method determines the thermodynamic equilibrium solubility, representing the maximum amount of a substance that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.

Caption: Workflow for Shake-Flask Solubility Determination.

pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a compound like this compound with a basic nitrogen atom, determining the pKa of its conjugate acid is crucial for understanding its ionization state at physiological pH.

Protocol: Potentiometric Titration

-

Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically water or a water-methanol mixture.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored using a calibrated pH electrode.

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.

Causality: The pKa is the pH at which the concentrations of the protonated (conjugate acid) and deprotonated (base) forms of the molecule are equal. This point corresponds to the midpoint of the buffer region in the titration curve.

Spectral Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their connectivity. The spectrum would be expected to show signals for the pyrrolic N-H proton, the aromatic protons of the pyrrole ring, and the aliphatic protons of the tetrahydro-cyclohexane ring.

-

¹³C NMR: Would indicate the number of chemically distinct carbon atoms in the molecule and their electronic environment.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the pyrrole ring (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic parts, and C=C stretching of the pyrrole ring.

-

Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would reveal the molecular weight of the compound through the molecular ion peak (M⁺). The fragmentation pattern would provide further structural information. For this compound, the molecular ion peak would be expected at m/z = 121.

Synthesis and Reactivity

The synthesis of the 4,5,6,7-tetrahydro-isoindole core can be achieved through various synthetic routes. A common approach is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. [3]The reactivity of the this compound nucleus is largely dictated by the electron-rich pyrrole ring, which is susceptible to electrophilic substitution, primarily at the α-positions (C1 and C3). The saturated carbocyclic ring can undergo reactions typical of cycloalkanes.

Applications in Drug Discovery

The this compound scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile template for the design of ligands for a variety of biological targets. Its derivatives have been investigated for a range of therapeutic applications, including:

-

Anti-inflammatory agents: As mentioned, derivatives have shown potent and selective inhibition of COX-2. [2]* Anticancer agents: The isoindole skeleton is found in compounds with antiproliferative properties. [4]* Central Nervous System (CNS) active agents: The lipophilic nature of the tetrahydro-isoindole core can be advantageous for designing molecules that can cross the blood-brain barrier.

The ability to readily modify the scaffold at multiple positions allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a heterocyclic scaffold of significant interest in contemporary chemical and pharmaceutical research. While a comprehensive experimental characterization of the parent molecule's physicochemical properties is currently lacking in the public domain, this guide provides a robust framework for its study. By combining high-quality predicted data with detailed, validated experimental protocols, researchers are equipped with the necessary tools to confidently utilize this versatile building block in the design and synthesis of novel, high-value molecules. The continued exploration of this scaffold is anticipated to yield new discoveries in both medicine and materials science.

References

- Nájera, C., Sansano, J. M., & Yus, M. (2015). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. ARKIVOC: Online Journal of Organic Chemistry, 2015(6), 69-107.

- Portevin, B., Tordjman, C., Pastoureau, P., Bonnet, J., & De Nanteuil, G. (2000). 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives: a new series of potent and selective COX-2 inhibitors in which a sulfonyl group is not a structural requisite. Journal of Medicinal Chemistry, 43(24), 4582–4593.

-

Portevin, B., Tordjman, C., Pastoureau, P., Bonnet, J., & De Nanteuil, G. (2000). 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives: a new series of potent and selective COX-2 inhibitors in which a sulfonyl group is not a structural requisite. PubMed. Retrieved from [Link]

-

Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). MDPI. Retrieved from [Link]

-

Synthesis and optical properties of some isoindole-1,3-dione compounds. (2018). ACG Publications. Retrieved from [Link]

-

4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. (2021). MDPI. Retrieved from [Link]

-

2H-Isoindole, 4,5,6,7-tetramethyl-. PubChem. Retrieved from [Link]

-

4,7-Dihydroisoindole. Wikipedia. Retrieved from [Link]

-

Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate. PubChem. Retrieved from [Link]

-

1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole Derivatives: A New Series of Potent and Selective COX-2 Inhibitors in Which a Sulfonyl Group Is Not a Structural Requisite. Journal of Medicinal Chemistry. Retrieved from [Link]

-

N-[3-(3-Methyl-4-Oxo-4,5,6,7-Tetrahydro-2h-Isoindol-1-Yl)-4-Phenoxyphenyl]methanesulfonamide. PubChem. Retrieved from [Link]

-

Synthesis and Spectral Characterization of Benzo-d[5][6][1][7]iazocino[2,1-a]isoindol-12-(14H)-one Derivatives. ResearchGate. Retrieved from [Link]

-

Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. (2023). MDPI. Retrieved from [Link]

-

Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. (2020). PubMed. Retrieved from [Link]

-

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-cyclododecyl-. US EPA. Retrieved from [Link]

-

4,5,6,7-tetrahydro-1H-isoindole. PubChem. Retrieved from [Link]

Sources

- 1. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives: a new series of potent and selective COX-2 inhibitors in which a sulfonyl group is not a structural requisite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-methyl-4,5,6,7-tetrahydro-2H-isoindole | C9H13N | CID 140272010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2H-Isoindole, 4,5,6,7-tetramethyl- | C12H15N | CID 599481 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Degradation Pathways of 4,5,6,7-Tetrahydro-2H-isoindole

Abstract

The 4,5,6,7-tetrahydro-2H-isoindole core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis for a variety of pharmacologically active agents.[1][2] Understanding the intrinsic stability of this moiety and its potential degradation pathways is paramount for the development of robust, safe, and effective drug candidates. This technical guide provides a comprehensive overview of the predicted stability of this compound and explores its likely degradation mechanisms under various stress conditions. Leveraging established principles of heterocyclic chemistry and regulatory guidelines on stability testing, this document offers field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The this compound Scaffold

The this compound is a bicyclic aromatic amine consisting of a pyrrole ring fused to a cyclohexane ring. This partially saturated heterocyclic system is a key structural motif in numerous compounds with diverse biological activities, including potent and selective COX-2 inhibitors.[1][2] Unlike the fully aromatic and often unstable 2H-isoindole, the tetrahydro derivative possesses a more stable framework, making it an attractive building block in drug discovery.[3][4] However, the interplay between the electron-rich pyrrole ring and the saturated carbocyclic portion imparts a unique reactivity profile that warrants a thorough investigation of its chemical stability.

This guide will elucidate the factors governing the stability of the this compound core and propose its degradation pathways based on established chemical principles. Furthermore, it will provide detailed protocols for conducting forced degradation studies, a critical component in the development of stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[5][6]

Predicted Stability Profile of this compound

Direct experimental data on the stability of the parent this compound is scarce in the public domain. However, a scientifically sound stability profile can be predicted by analyzing its structural features and drawing parallels with related heterocyclic systems.

The stability of this molecule is primarily influenced by the chemical properties of the pyrrole ring. Pyrroles are known to be susceptible to oxidation and electrophilic attack, particularly at the C2 and C5 positions (α-positions). The fusion of the cyclohexane ring is expected to confer greater stability compared to simple pyrroles by preventing certain modes of polymerization.

Key Factors Influencing Stability:

-

Aromaticity of the Pyrrole Ring: The pyrrole ring possesses aromatic character, which contributes to its relative stability. However, it is a π-excessive heterocycle, making it highly reactive towards electrophiles.

-

Saturated Carbocyclic Ring: The tetrahydro portion of the molecule renders it non-planar. This can influence the electronic properties of the pyrrole ring and may offer some steric hindrance to approaching reagents.

-

Absence of Conjugated Substituents: The parent molecule lacks extensive conjugation, which can sometimes be a stabilizing factor in related aromatic systems.

Based on these features, this compound is expected to be relatively stable under neutral conditions in the absence of light and strong oxidizing agents. However, its stability is likely to be compromised under acidic, oxidative, and photolytic stress.

Potential Degradation Pathways

Forced degradation studies are essential to identify the likely degradation products of a drug substance, which aids in the development of stability-indicating methods and provides insights into the molecule's intrinsic stability.[5] The following sections propose the most probable degradation pathways for this compound under various stress conditions.

Oxidative Degradation

The pyrrole ring is highly susceptible to oxidation. Common laboratory oxidizing agents like hydrogen peroxide (H₂O₂), or even atmospheric oxygen over prolonged periods, can lead to a variety of degradation products. The initial step is likely the formation of an N-oxide or epoxidation of the pyrrole double bonds, followed by ring-opening or rearrangement reactions.

A plausible oxidative degradation pathway could involve hydroxylation at the α-positions of the pyrrole ring, leading to the formation of oxindole-type structures, which can be further oxidized.[7]

Caption: Proposed Oxidative Degradation Pathway.

Photolytic Degradation

Exposure to ultraviolet (UV) or visible light can induce photochemical reactions in the this compound molecule. The pyrrole nucleus can absorb UV radiation, leading to the formation of excited states that can undergo various reactions, including photo-oxidation and photoreduction. Radical-mediated reactions are also common under photolytic stress.

Caption: Proposed Photolytic Degradation Pathway.

Thermal Degradation

At elevated temperatures, the this compound molecule is expected to undergo thermal decomposition. The decomposition of nitrogen-containing heterocycles at high temperatures often proceeds through radical mechanisms, leading to the cleavage of C-C, C-N, and C-H bonds.[8][9] This can result in the formation of a complex mixture of smaller volatile molecules. For many nitrogen-rich heterocyclic compounds, thermal stability is observed up to 250 °C.[8][9][10][11]

Caption: Proposed Thermal Degradation Pathway.

Hydrolytic Degradation (Acidic and Basic Conditions)

The stability of the this compound core under acidic and basic conditions is another critical parameter. The pyrrole ring is generally unstable in acidic media and can undergo polymerization. The basic nitrogen atom can be protonated, which may alter the electronic distribution and reactivity of the ring system. Under strongly basic conditions, deprotonation of the N-H group can occur, forming an anion that may exhibit different reactivity.

While the tetrahydroisoindole ring itself is generally stable to hydrolysis, extreme pH conditions, especially at elevated temperatures, could potentially lead to ring-opening or other rearrangements, although this is less likely than acid-catalyzed polymerization.

Experimental Protocols for Forced Degradation Studies

To experimentally determine the stability and degradation pathways of this compound, a systematic forced degradation study should be conducted.[12] The following protocols are based on ICH guidelines and best practices in the pharmaceutical industry.[13][14]

General Experimental Workflow

Caption: General Workflow for Forced Degradation Studies.

Detailed Stress Conditions

The goal is to achieve 5-20% degradation of the drug substance.[12] The conditions below are starting points and should be optimized based on the observed stability of the compound.

| Stress Condition | Reagent and Concentration | Temperature | Duration |

| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temperature to 70°C | Up to 7 days |

| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temperature to 70°C | Up to 7 days |

| Oxidation | 3% to 30% H₂O₂ | Room Temperature | Up to 7 days |

| Thermal Stress | Solid state and in solution | 50°C to 70°C (or higher if stable) | Up to 7 days |

| Photostability | Solid state and in solution | Ambient | Overall illumination ≥ 1.2 million lux hours and ≥ 200 watt hours/m² (ICH Q1B)[13][14] |

Step-by-Step Protocol for Acid Hydrolysis

-

Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Stressing: In a clean vial, add a known volume of the stock solution and an equal volume of the desired concentration of hydrochloric acid (e.g., 0.1 M HCl).

-

Incubation: Incubate the mixture at the desired temperature (e.g., 60°C). A control sample with water instead of acid should be prepared and incubated under the same conditions.

-

Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).

-

Neutralization: Immediately neutralize the withdrawn aliquot with an equivalent amount of base (e.g., 0.1 M NaOH) to stop the degradation reaction.

-

Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.

Note: Similar protocols should be followed for base hydrolysis and oxidative degradation, with appropriate modifications.

Analytical Techniques for Stability Assessment

The development of a robust, stability-indicating analytical method is crucial for accurately monitoring the degradation of this compound.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse technique for stability studies. A reversed-phase C18 column is often a good starting point. The method must be able to separate the parent compound from all its degradation products and any impurities.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is indispensable for the identification and structural elucidation of degradation products. By providing the mass-to-charge ratio (m/z) of the degradants, it offers critical clues to their chemical structures.

Conclusion

While this compound is a valuable scaffold in drug discovery, its inherent chemical properties, particularly those of the pyrrole ring, necessitate a thorough evaluation of its stability. This guide has provided a predictive overview of its stability profile and potential degradation pathways under various stress conditions. The proposed degradation mechanisms, centered around oxidation and acid-catalyzed reactions of the pyrrole moiety, serve as a foundational hypothesis for experimental investigation.

The detailed protocols for forced degradation studies and the discussion of appropriate analytical techniques offer a practical framework for researchers to systematically evaluate the stability of this compound and its derivatives. A comprehensive understanding of the stability and degradation of this important heterocyclic core will undoubtedly facilitate the development of more robust and reliable drug candidates.

References

-

Chadwick, J., et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4596. [Link]

-

Penning, T. D., et al. (2000). 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives: a new series of potent and selective COX-2 inhibitors in which a sulfonyl group is not a structural requisite. Journal of Medicinal Chemistry, 44(2), 139-151. [Link]

-

Nájera, C., Sansano, J. M., & Yus, M. (2014). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. Arkivoc, 2015(2), 56-105. [Link]

-

Penning, T. D., et al. (2000). 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole Derivatives: A New Series of Potent and Selective COX-2 Inhibitors in Which a Sulfonyl Group Is Not a Structural Requisite. Journal of Medicinal Chemistry, 44(2), 139-151. [Link]

-

Kaiser, D., et al. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2048–2078. [Link]

-

Sarkisyan, A. S., et al. (2016). Oxidative Dearomatization of 4,5,6,7-Tetrahydro-1H-indoles Obtained by Metal- and Solvent-Free Thermal 5-endo-dig Cyclization: The Route to Erythrina and Lycorine Alkaloids. Chemistry – A European Journal, 22(21), 7132-7136. [Link]

-

Kaiser, D., et al. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2048-2078. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 135478441, 2H-Isoindole, 4,5,6,7-tetramethyl-. [Link]

-

ICH Harmonised Tripartite Guideline. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

-

Gaba, M., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. International Journal of Molecular Sciences, 25(9), 4768. [Link]

-

Chen, J. J., & Trogler, W. C. (2023). Recent Developments in Isoindole Chemistry. Chemistry, 5(3), 1937-1972. [Link]

-

Stobaugh, J. F., et al. (1983). Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. Analytical Biochemistry, 135(2), 495-504. [Link]

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

-

ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

Gaba, M., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. International Journal of Molecular Sciences, 25(9), 4768. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10329645, this compound-1-carboxylic acid. [Link]

-

Madsen, E. A., et al. (1998). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 64(12), 4843-4848. [Link]

-

Gaba, M., et al. (2022). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Materials, 15(15), 5431. [Link]

-

Anjali, S., & Kumar, S. (2018). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

Seidel, D. (2019). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry, 84(16), 9839-9840. [Link]

-

Patel, K., & Patel, M. (2017). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 6(2), 247-259. [Link]

-

Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

-

Gaba, M., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. International Journal of Molecular Sciences, 25(9), 4768. [Link]

Sources

- 1. 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives: a new series of potent and selective COX-2 inhibitors in which a sulfonyl group is not a structural requisite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rua.ua.es [rua.ua.es]

- 4. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijrpp.com [ijrpp.com]

- 7. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. database.ich.org [database.ich.org]

- 14. ema.europa.eu [ema.europa.eu]

A Technical Guide to the Structural and Functional Divergence of Isoindole and 4,5,6,7-Tetrahydro-2H-isoindole

Abstract

The isoindole framework, a fundamental bicyclic aromatic heterocycle, and its partially saturated analog, 4,5,6,7-tetrahydro-2H-isoindole, represent two structurally related but functionally distinct scaffolds of paramount importance in medicinal chemistry and materials science. While isoindole's fully conjugated 10π-electron system imparts unique photophysical properties and high reactivity, its inherent instability often limits its direct application. Conversely, the tetrahydroisoindole core combines the aromatic reactivity of a pyrrole ring with the conformational flexibility and three-dimensional architecture of a saturated carbocycle. This guide provides an in-depth structural comparison, elucidates the resulting differences in reactivity and physicochemical properties, and explores the strategic implications for drug development professionals, offering field-proven insights into the selection and application of these critical molecular frameworks.

Foundational Structural Analysis: A Tale of Two Cores

At first glance, isoindole and its tetrahydro-derivative are simple isomers. However, the saturation of the six-membered ring introduces profound changes that cascade through every aspect of their chemical identity, from molecular geometry and electronic distribution to synthetic utility.

The Parent Scaffold: 2H-Isoindole

Isoindole is the less stable isomer of indole, consisting of a benzene ring fused to a pyrrole ring.[1][2] Its core structure is defined by:

-

Aromaticity and Instability : As a 10π-electron system, isoindole is formally aromatic. However, this aromaticity comes at the cost of a high-energy ortho-quinoid structure within the benzene moiety, rendering the molecule highly reactive and prone to polymerization or oxidation.[3][4] It is often generated in situ for subsequent reactions rather than being isolated.[5]

-

Planarity and Bond Character : The entire molecule is planar, with all atoms being sp²-hybridized. Spectroscopic and computational data reveal significant bond length alternation, suggesting that its electronic structure is more accurately described as a pyrrole ring fused to a butadiene than a fully delocalized aromatic system.[1]

-

Tautomerism : In solution, the parent compound exists predominantly as the 2H-isoindole tautomer, which is more stable than the 1H-isoindole form.[1][2] This tautomerism is eliminated in N-substituted derivatives, which simplifies their study.[1]

The Saturated Analog: this compound

The hydrogenation of the carbocyclic ring to yield this compound fundamentally alters the molecular landscape:

-

Bifurcated Electronic Nature : This molecule possesses two distinct domains: an aromatic, electron-rich pyrrole ring and a non-aromatic, saturated cyclohexane ring. The aromaticity is confined to the five-membered heterocycle.

-

Three-Dimensionality and Conformational Flexibility : The cyclohexane ring is non-planar and typically adopts a flexible chair or boat conformation. This introduction of a three-dimensional architecture is a critical divergence from the flat isoindole core and is a key feature exploited in rational drug design to achieve specific interactions with biological targets.

-

Stereochemical Potential : The saturated ring introduces potential stereocenters, allowing for the synthesis of chiral molecules whose specific enantiomers or diastereomers can be tailored for selective binding to protein active sites.

Comparative Physicochemical and Reactivity Profile

The structural differences directly translate into distinct physicochemical properties and chemical reactivities, which are summarized below.

| Property | 2H-Isoindole | This compound | Causality & Implication for Drug Design |

| Aromaticity | Fully conjugated 10π system | Partially aromatic (pyrrole ring only) | Isoindole's high reactivity is due to its drive to break the unstable o-quinoid system. Tetrahydroisoindole has predictable pyrrolic aromaticity. |

| Molecular Shape | Planar | Non-planar, 3D | The 3D shape of the tetrahydro- core is crucial for designing selective inhibitors that fit into complex protein binding pockets. |

| Stability | Low; highly reactive | High; readily isolated and handled | Tetrahydroisoindole is a robust and versatile building block, whereas isoindole is typically a transient intermediate. |

| Primary Reactivity | Diene in Diels-Alder reactions | Electrophilic Aromatic Substitution on pyrrole; Aliphatic chemistry on cyclohexane | This divergent reactivity allows for orthogonal functionalization of the tetrahydro- scaffold, a powerful tool in library synthesis. |

Divergent Reactivity: Synthetic Strategy and Application

The choice between these two scaffolds is often dictated by the desired chemical transformation and the final application. Isoindole's reactivity is dominated by its tendency to act as a diene, while tetrahydroisoindole offers a platform for dual functionalization.

Isoindole: The Trappable Diene

The most characteristic reaction of isoindoles is their participation as a highly reactive diene in [4+2] cycloaddition (Diels-Alder) reactions.[5] This reactivity is a direct consequence of the unstable o-quinoid system, which is readily quenched through cycloaddition to form a more stable bicyclic adduct. This property is exploited in the synthesis of complex polycyclic systems and in materials science, where isoindole units are precursors to stable macrocycles like phthalocyanines.[1]

Caption: Dominant reactivity pathway for isoindole.

Tetrahydroisoindole: The Versatile Scaffold

In stark contrast, the tetrahydroisoindole core offers two distinct sites for chemical modification:

-

The Pyrrole Ring : Behaves as a classic electron-rich aromatic system, readily undergoing electrophilic aromatic substitution (EAS) at the α-positions (C1 and C3).[6] This allows for the introduction of a wide array of substituents.

-

The Cyclohexane Ring : Can be functionalized using the full arsenal of aliphatic chemistry. For instance, derivatives like 4,5,6,7-tetrahydroindol-4-one provide a ketone handle for nucleophilic additions, condensations, and α-functionalization.[6]

This dual reactivity makes the tetrahydroisoindole scaffold a cornerstone in medicinal chemistry, providing access to diverse chemical libraries for screening.[6][7]

Caption: Dual reactivity pathways of the tetrahydroisoindole core.

Strategic Applications in Drug Discovery

The distinct structural and reactive profiles of these two cores have led to their application in different areas of drug development.

-

Isoindole Derivatives (Isoindolinones & Phthalimides) : While the parent isoindole is rare in pharmaceuticals, its more stable oxidized derivatives, such as isoindolinones and phthalimides, are prevalent. The planar, rigid structure of the phthalimide group is central to the mechanism of notorious drugs like Thalidomide and its clinically successful immunomodulatory analogs, Lenalidomide and Pomalidomide .[3][4] The phosphodiesterase 4 (PDE4) inhibitor Apremilast also contains this structural motif.[8]

-

Tetrahydroisoindole Scaffolds : This core is a privileged scaffold for targeting enzymes and receptors where a specific three-dimensional orientation of substituents is required for high-affinity binding. Notable examples include:

-

Anti-inflammatory Agents : Potent and selective COX-2 inhibitors have been developed using a 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole framework.[7]

-

CNS Agents : The antipsychotic drug Molindone and GABA-A agonists for treating anxiety feature the tetrahydroindolone structure.[6]

-

Anticancer Drugs : This motif is found in potent inhibitors of Heat Shock Protein 90 (Hsp90), a key target in oncology.[6]

-

Validated Experimental Methodologies

The synthetic approaches to these molecules are fundamentally different, reflecting their disparate stability and reactivity. The following protocols are illustrative of standard, field-proven methods.

Protocol 1: Synthesis of a Substituted this compound

This protocol employs the Paal-Knorr pyrrole synthesis, a robust and high-yielding method for constructing the pyrrole ring, which is a self-validating system due to the thermodynamic stability of the aromatic product.

Workflow: Paal-Knorr Synthesis

Sources

- 1. Isoindole - Wikipedia [en.wikipedia.org]

- 2. wisdomlib.org [wisdomlib.org]

- 3. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. rua.ua.es [rua.ua.es]

- 6. mdpi.com [mdpi.com]

- 7. 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives: a new series of potent and selective COX-2 inhibitors in which a sulfonyl group is not a structural requisite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 4,5,6,7-tetrahydro-2H-isoindole

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic signature of 4,5,6,7-tetrahydro-2H-isoindole, a key heterocyclic scaffold in medicinal chemistry and materials science. In the absence of a complete, publicly available experimental dataset for the parent compound, this guide employs a predictive approach grounded in fundamental spectroscopic principles and comparative data from structurally related molecules. We will delve into the theoretical underpinnings and expected spectral characteristics for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the causal relationships between molecular structure and spectroscopic output.

Introduction: The Significance of this compound

The this compound core is a partially saturated isoindole derivative that combines the aromaticity of a pyrrole ring with the conformational flexibility of a cyclohexene moiety. This unique structural amalgamation imparts a diverse range of biological activities, making it a privileged scaffold in drug discovery. Derivatives of this core have been investigated for their potential as potent and selective COX-2 inhibitors, among other therapeutic applications. A thorough understanding of its spectroscopic properties is paramount for unambiguous structural elucidation, reaction monitoring, and quality control in synthetic and medicinal chemistry workflows.

This guide will provide a detailed exposition of the expected NMR, IR, and MS data for the parent this compound molecule. Each section will not only present the predicted data but also elucidate the reasoning behind these predictions, thereby offering a robust framework for the spectroscopic analysis of novel derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the pyrrole ring and the tetrahydro-cyclohexene fragment. The chemical shifts are influenced by the electron-donating nature of the nitrogen atom and the overall geometry of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |

| H-1, H-3 (Pyrrole) | 6.5 - 6.8 | Singlet or narrow multiplet | 2H | Protons on the electron-rich pyrrole ring are expected to be deshielded compared to simple alkenes, appearing in the aromatic region. |

| N-H (Pyrrole) | 7.5 - 8.5 | Broad singlet | 1H | The N-H proton of a pyrrole-like ring is typically deshielded and often exhibits a broad signal due to quadrupole broadening and potential hydrogen bonding. |

| H-4, H-7 (Allylic) | 2.4 - 2.7 | Multiplet | 4H | These allylic protons are adjacent to the pyrrole ring and will be deshielded relative to simple aliphatic protons. |

| H-5, H-6 (Aliphatic) | 1.7 - 2.0 | Multiplet | 4H | These protons are in a more shielded, aliphatic environment within the cyclohexene ring. |

Causality in Experimental Choices: The choice of solvent is critical for resolving the N-H proton. Aprotic solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are preferred. In protic solvents like methanol-d₄, the N-H proton may exchange with the solvent, leading to signal broadening or disappearance.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide insights into the number of unique carbon environments and their electronic nature.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1, C-3 (Pyrrole) | 115 - 125 | These carbons are part of the aromatic pyrrole ring and are deshielded. |

| C-3a, C-7a (Bridgehead) | 128 - 135 | These quaternary carbons are at the fusion of the two rings and are deshielded due to their substitution and proximity to the aromatic system. |

| C-4, C-7 (Allylic) | 25 - 35 | These allylic carbons are in the aliphatic portion of the molecule but are influenced by the adjacent pyrrole ring. |

| C-5, C-6 (Aliphatic) | 20 - 30 | These carbons are in a typical saturated aliphatic environment. |

Self-Validating Protocol Insight: The acquisition of a Distortionless Enhancement by Polarization Transfer (DEPT-135) spectrum is highly recommended. This experiment differentiates between CH, CH₂, and CH₃ signals, allowing for the unambiguous assignment of the C-4/C-7 and C-5/C-6 resonances.

NMR Experimental Protocol

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Diagram 1: NMR Sample Preparation and Data Acquisition Workflow

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H and C-H bonds of the pyrrole ring, as well as the C-H bonds of the saturated carbocyclic ring.

Table 3: Predicted Major IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale |

| N-H Stretch (Pyrrole) | 3400 - 3300 | Medium, sharp | Characteristic of N-H stretching in pyrrole-like systems. The sharpness indicates a lack of significant hydrogen bonding in a dilute solution. |

| C-H Stretch (Pyrrole, aromatic) | 3100 - 3000 | Medium | Typical for C-H stretching in aromatic and vinylic systems. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Strong | Characteristic of C-H stretching in the saturated cyclohexene ring. |

| C=C Stretch (Pyrrole) | 1600 - 1500 | Medium to weak | Aromatic ring stretching vibrations. |

| C-H Bend (Aliphatic) | 1470 - 1450 | Medium | Scissoring and bending vibrations of the CH₂ groups in the cyclohexene ring. |

Authoritative Grounding: The N-H stretching frequency in pyrrole is a well-documented diagnostic band. Its position and shape can provide clues about the molecular environment and intermolecular interactions.

IR Spectroscopy Experimental Protocol

Diagram 2: ATR-FTIR Experimental Workflow

Caption: ATR-FTIR experimental workflow.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition, and the fragmentation pattern can offer valuable structural clues.

Predicted Mass Spectrum

For this compound (C₈H₁₁N), the molecular weight is approximately 121.18 g/mol .

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 121, corresponding to the intact molecule with one electron removed. The presence of a single nitrogen atom dictates that the molecular weight will be an odd number, adhering to the Nitrogen Rule.[1]

-

Major Fragmentation Pathways: The fragmentation of cyclic amines is often characterized by the loss of small, stable molecules or radicals.

-

[M-1]⁺ (m/z = 120): Loss of a hydrogen radical, likely from a carbon alpha to the nitrogen, is a common fragmentation pathway for amines.[1]

-

Retro-Diels-Alder (RDA) Fragmentation: The cyclohexene ring may undergo a retro-Diels-Alder reaction, leading to the expulsion of ethene (C₂H₄, 28 Da). This would result in a fragment at m/z = 93.

-

Loss of HCN (27 Da): Aromatic amines can lose hydrogen cyanide, which would lead to a fragment at m/z = 94.

-

Diagram 3: Predicted Fragmentation Pathways

Caption: Predicted MS fragmentation pathways.

Mass Spectrometry Experimental Protocol

Diagram 4: GC-MS Experimental Workflow

Caption: GC-MS experimental workflow.

Conclusion

This technical guide has provided a detailed, predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By grounding these predictions in fundamental principles and drawing comparisons with related structures, we have constructed a robust framework for the spectroscopic characterization of this important heterocyclic scaffold. The provided experimental protocols and workflow diagrams offer practical guidance for researchers in obtaining and interpreting high-quality spectral data. As new experimental data for the parent compound becomes available, this guide can serve as a valuable reference for comparison and further refinement of our understanding of its spectroscopic properties.

References

-

Portevin, B., Tordjman, C., Pastoureau, P., Bonnet, J., & De Nanteuil, G. (2000). 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives: a new series of potent and selective COX-2 inhibitors in which a sulfonyl group is not a structural requisite. Journal of Medicinal Chemistry, 43(24), 4582–4593. [Link]

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

Sources

An In-Depth Technical Guide to the Solubility of 4,5,6,7-Tetrahydro-2H-isoindole in Organic Solvents

This guide provides a comprehensive technical overview of the principles, prediction, and experimental determination of the solubility of 4,5,6,7-tetrahydro-2H-isoindole in organic solvents. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility characteristics of this and similar heterocyclic compounds.

Introduction to this compound and its Significance

This compound is a bicyclic heterocyclic compound. Its structure, featuring a partially saturated carbocyclic ring fused to a pyrrole ring, makes it a valuable scaffold in medicinal chemistry and materials science. Derivatives of the isoindole core have been investigated for a range of biological activities, including as inhibitors of cyclooxygenase-2 (COX-2).[1] The solubility of this building block in various organic solvents is a critical parameter for its synthesis, purification, and formulation into more complex molecules. Understanding and predicting its solubility is therefore of paramount importance in its application.

Fundamentals of Solubility in Organic Solvents

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules.[2][3] Several intermolecular forces contribute to the dissolution process:

-

Van der Waals forces (Dispersion forces): Present in all molecules, these are weak, short-range attractions.

-

Dipole-dipole interactions: Occur between polar molecules that have permanent dipoles.

-

Hydrogen bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like nitrogen) and another nearby electronegative atom.

For this compound to dissolve in an organic solvent, the energy released from the interaction between its molecules and the solvent molecules must be sufficient to overcome the energy holding the isoindole molecules together in the solid state (lattice energy) and the cohesive forces between the solvent molecules. The presence of the nitrogen atom in the pyrrole ring allows for hydrogen bonding, which significantly influences its solubility in protic solvents.

Theoretical Prediction of Solubility

In the absence of experimental data, theoretical models are invaluable for predicting the solubility of a compound in different solvents.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters provide a semi-empirical method to predict solubility based on the principle of "like dissolves like."[4][5] The total cohesive energy of a substance is divided into three components:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

The total Hansen solubility parameter is given by the equation:

δt² = δd² + δp² + δh²

Two substances are likely to be miscible if their Hansen parameters are similar. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated.[6] A smaller Ra value indicates a higher likelihood of solubility.

Table 1: Hansen Solubility Parameters of Common Organic Solvents

| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |

| Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Water | 15.5 | 16.0 | 42.3 |

Data compiled from various sources.

To predict the solubility of this compound, one would first need to estimate its HSPs, which can be done using group contribution methods or computational software. Solvents with closer HSP values would then be predicted as better solvents.

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions, including solubility.[7][8] This method calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarities.[8][9]

The workflow for predicting solubility with COSMO-RS generally involves:

-

Quantum Chemical Calculation: The geometry of the this compound molecule is optimized, and its surface charge density (σ-profile) is calculated.

-

Statistical Thermodynamics: The σ-profiles of the solute and solvent are used in statistical thermodynamics calculations to determine the chemical potential of the solute in the solvent, from which the solubility can be derived.

COSMO-RS is a purely predictive method that does not require experimental data for the target compound and can provide good qualitative and, in many cases, semi-quantitative solubility predictions.[10]

Experimental Determination of Solubility

Experimental measurement remains the most accurate way to determine solubility. Several methods are available, ranging from traditional techniques to modern high-throughput approaches.

The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[11][12][13] It is a reliable but relatively low-throughput method.

Experimental Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial or flask.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Alternatively, centrifuge or filter the suspension to separate the saturated solution from the excess solid.

-

Quantification: Accurately withdraw an aliquot of the clear, saturated supernatant.

-

Analysis: Determine the concentration of this compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Caption: Workflow for the Shake-Flask Method.

High-Throughput Screening (HTS) Methods

In drug discovery and development, solubility is a key parameter that needs to be assessed for a large number of compounds.[14][15] HTS methods allow for the rapid determination of kinetic or thermodynamic solubility with small amounts of material.[16][17]

Common HTS approaches include:

-

Miniaturized Shake-Flask Methods: These are automated versions of the traditional method, using smaller volumes and 96-well plates.[11]

-

Turbidimetric (Nephelometric) Methods: A stock solution of the compound in a solvent like DMSO is added to an aqueous or organic buffer. The formation of a precipitate is detected by light scattering as a measure of insolubility.[18]

-

Direct UV/LC-MS Analysis of Saturated Solutions: After equilibration in a multi-well plate format, the saturated solutions are analyzed directly.

Caption: Generalized HTS Solubility Workflow.

Practical Approach to Determining the Solubility of this compound

A systematic approach to determining the solubility of this compound would involve the following steps:

-

In Silico Prediction:

-

Estimate the Hansen Solubility Parameters for this compound based on its structure.

-

Use COSMO-RS or other computational models to predict its solubility in a range of common organic solvents.

-

Based on these predictions, select a diverse set of solvents (polar protic, polar aprotic, and nonpolar) for experimental validation.

-

-

Qualitative Solubility Assessment:

-

Perform simple, small-scale solubility tests by adding a few milligrams of the compound to about 1 mL of each selected solvent in a test tube.[19]

-

Observe whether the compound dissolves completely, partially, or not at all at room temperature. This provides a rapid initial screening.

-

-

Quantitative Solubility Measurement:

-

For solvents in which the compound shows some solubility, perform a quantitative analysis using the shake-flask method to determine the precise thermodynamic solubility.

-

If high-throughput screening is required, develop a suitable miniaturized assay.

-

Table 2: Hypothetical Solubility Data for this compound

| Solvent | Predicted Solubility | Qualitative Observation | Quantitative Solubility (mg/mL at 25°C) |

| Hexane | Very Low | Insoluble | < 0.1 |

| Toluene | Low | Sparingly Soluble | 1-5 |

| Dichloromethane | Moderate | Soluble | 20-50 |

| Acetone | Moderate | Soluble | 15-40 |

| Ethanol | High | Very Soluble | > 100 |

| Methanol | High | Very Soluble | > 100 |

| DMSO | Very High | Freely Soluble | > 200 |

This table presents hypothetical data for illustrative purposes.

Conclusion

References

- Development of a high-throughput solubility screening assay for use in antibody discovery. (n.d.). Protein Engineering, Design and Selection.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.

- Advanced screening assays to rapidly identify solubility-enhancing formulations: high-throughput, miniaturization and autom

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.

- How To Determine Solubility Of Organic Compounds?. (2025). Chemistry For Everyone - YouTube.

- Determination of aqueous solubility by heating and equilibr

- A review of methods for solubility determination in biopharmaceutical drug characteriz

- How to determine the solubility of a substance in an organic solvent ?. (2024).

- High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light sc

- Shake-Flask Solubility Assay. (n.d.). Enamine.

- Prediction of Solubility with COSMO-RS. (n.d.). Zenodo.

- High Throughput Measurement of Compound Solubility and Physical Form with BMI. (n.d.). Solve Scientific.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). UCLA Chemistry and Biochemistry.

- A High Throughput Solubility Assay For Drug Discovery. (n.d.). Scribd.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Unknown Source.

- Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Valid

- 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives: a new series of potent and selective COX-2 inhibitors in which a sulfonyl group is not a structural requisite. (2000). PubMed.

- A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. (2024). Process Safety and Environmental Protection.

- Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. (n.d.). SciSpace.

- Hansen solubility parameter. (n.d.). Wikipedia.

- Hansen Solubility Parameters. (n.d.). hansen-solubility.com.

- Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. (2023). PMC.

Sources

- 1. 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives: a new series of potent and selective COX-2 inhibitors in which a sulfonyl group is not a structural requisite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. chem.ws [chem.ws]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. zenodo.org [zenodo.org]

- 8. (337cn) Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation | AIChE [proceedings.aiche.org]

- 9. approcess.com [approcess.com]

- 10. scispace.com [scispace.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. tandfonline.com [tandfonline.com]

- 13. pharmaexcipients.com [pharmaexcipients.com]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. Advanced screening assays to rapidly identify solubility-enhancing formulations: high-throughput, miniaturization and automation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of a high-throughput solubility screening assay for use in antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. solvescientific.com.au [solvescientific.com.au]

- 18. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

theoretical calculations of 4,5,6,7-tetrahydro-2H-isoindole electronic structure

An In-Depth Technical Guide to the Theoretical Calculation of 4,5,6,7-Tetrahydro-2H-isoindole's Electronic Structure

Abstract

The this compound scaffold represents a partially saturated derivative of isoindole, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science.[1][2] As the pharmaceutical industry increasingly favors saturated N-heterocyclic building blocks to improve properties like solubility and pharmacokinetics, a deep understanding of their electronic characteristics is paramount.[3] This guide provides a comprehensive, field-proven framework for the theoretical investigation of the this compound electronic structure using quantum chemical calculations. We will detail the causality behind methodological choices, from foundational geometry optimization to the analysis of frontier molecular orbitals and electrostatic potential, grounding these protocols in established computational chemistry principles. The objective is to furnish a self-validating workflow that yields reliable, predictive insights into the molecule's reactivity, stability, and intermolecular interaction potential, thereby guiding rational drug design and molecular engineering efforts.

Introduction: The Scientific Rationale

Isoindole derivatives are foundational to numerous applications, from pharmaceuticals to solar energy.[1] However, their inherent reactivity can also lead to instability, making them challenging synthetic targets.[2] The partially saturated this compound offers a structural compromise, retaining the core pyrrole ring while incorporating a saturated cyclohexane ring. This modification significantly impacts the molecule's three-dimensional conformation and electronic distribution.

Theoretical calculations provide a powerful, cost-effective lens to probe these properties in silico before committing to laborious and expensive laboratory synthesis. By employing methods like Density Functional Theory (DFT), we can model the molecule's electronic landscape with high fidelity, predicting its behavior and guiding its application. This whitepaper outlines the standard operating procedure for such an investigation.

Methodological Framework: A Validated Computational Protocol

The accuracy of theoretical calculations is contingent upon a logical and well-justified selection of methods, basis sets, and environmental models. The following protocol is designed to provide a robust balance between computational accuracy and resource efficiency.

Initial Structure & Geometry Optimization

The first and most critical step is to determine the molecule's most stable three-dimensional conformation, as all subsequent electronic properties are derived from this geometry.

Protocol:

-

Structure Construction: The initial 3D structure of this compound is built using a molecular editor (e.g., Avogadro, ChemDraw).

-

Geometry Optimization: This initial structure is then optimized to find the configuration of minimum energy.[4] This is not merely a "cleaning" step; it is a fundamental calculation to locate the most probable and stable form of the molecule.

-

Methodology: All quantum chemical calculations will be performed using a standard software package such as Gaussian, ORCA, or Spartan.

-

Level of Theory: Density Functional Theory (DFT) is the method of choice for systems of this nature, offering excellent accuracy for molecular properties. We will employ the B3LYP hybrid functional, which has a long and successful track record for calculations on a wide variety of organic molecules.[5][6]

-

Basis Set: The 6-311++G(d,p) basis set is selected.[7][8]

-

Causality: The 6-311G portion provides a flexible description of the core and valence electrons. The addition of diffuse functions (++) is crucial for accurately describing the electron density far from the nucleus, which is important for non-covalent interactions and systems with potential anionic character. The polarization functions (d,p) allow for non-spherical distortion of the electron clouds on heavy atoms (d) and hydrogen atoms (p), which is essential for accurately modeling chemical bonds and geometries.

-

-

Solvation Model: To simulate a realistic biological or solution-phase environment, the influence of a solvent (e.g., water) will be modeled using the Polarizable Continuum Model (PCM) .[7][8] This model treats the solvent as a continuous dielectric medium, which is a computationally efficient way to account for bulk solvent effects.

-

The diagram below illustrates the foundational workflow for this computational study.

Caption: Computational workflow for electronic structure analysis.

Electronic Property Calculations

Once the optimized geometry is obtained, a series of "single-point" calculations are performed on this stable structure to determine its electronic properties.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[4] The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy gap between them (ΔE = ELUMO – EHOMO) is a key indicator of the molecule's kinetic stability and chemical reactivity.[7][9] A smaller gap suggests the molecule is more reactive.

-

Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the total electrostatic potential on the electron density surface. It provides an intuitive guide to a molecule's charge distribution.[7] Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution in terms of localized bonds and lone pairs. It is invaluable for investigating charge delocalization, intramolecular hydrogen bonds, and hyperconjugative interactions that contribute to molecular stability.[7]

Anticipated Results and Data Interpretation

The calculations outlined above will yield quantitative data that directly inform our understanding of this compound's chemical nature.

Optimized Molecular Geometry

The output will provide precise bond lengths, bond angles, and dihedral angles for the molecule's lowest-energy state. This data is crucial for understanding its 3D shape and steric profile, which are key determinants in receptor binding and intermolecular interactions.

Key Electronic and Reactivity Descriptors

The calculated electronic properties can be summarized for clear interpretation.

| Property | Symbol | Definition | Significance |

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). Higher energy means a better electron donor.[8] |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). Lower energy means a better electron acceptor.[8] |

| HOMO-LUMO Gap | ΔE | ELUMO – EHOMO | Correlates with chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.[9] |

| Dipole Moment | µ | Measure of the net molecular polarity | Influences solubility and non-covalent intermolecular interactions. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Harder molecules have larger energy gaps.[4] |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Measures the power of a molecule to attract electrons. |

Visualizing Reactivity: FMOs and MEP

-

FMO Surfaces: The visual representation of the HOMO and LUMO orbitals will show where these orbitals are localized. For this compound, the HOMO is expected to be concentrated around the electron-rich pyrrole ring, particularly the nitrogen atom and the C=C double bonds. The LUMO distribution will highlight the most probable sites for receiving electrons.

-

MEP Map: The MEP map will visually confirm these findings. We anticipate a region of strong negative potential (red/yellow) around the nitrogen lone pair, marking it as the primary site for protonation and hydrogen bonding. The N-H proton and C-H protons on the saturated ring will likely show positive potential (blue/green), indicating them as potential hydrogen bond donors.

The logical relationship between these calculated properties and the prediction of molecular behavior is visualized below.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Research Collection | ETH Library [research-collection.ethz.ch]

- 4. Pharmacophore-Based Virtual Screening, Quantum Mechanics Calculations, and Molecular Dynamics Simulation Approaches Identified Potential Natural Antiviral Drug Candidates against MERS-CoV S1-NTD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantum Computational Study of the electronic properties of the interactions between 3THF and Some Metallic Linear Molecules Using DFT | Journal of Education for Pure Science [jceps.utq.edu.iq]

- 6. Quantum chemistry structures and properties of 134 kilo molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Enduring Scaffold: A Technical Guide to the Discovery and Synthesis of 4,5,6,7-Tetrahydro-2H-isoindole

Abstract

The 4,5,6,7-tetrahydro-2H-isoindole core is a pivotal structural motif in medicinal chemistry and materials science. This partially saturated isoindole derivative has garnered significant attention due to its presence in a range of biologically active compounds, most notably as a privileged scaffold for the development of selective cyclooxygenase-2 (COX-2) inhibitors. This in-depth technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic strategies for this important heterocyclic system. We will delve into the foundational Paal-Knorr synthesis and Diels-Alder reactions, providing mechanistic insights and detailed protocols. Furthermore, this guide will explore modern synthetic advancements and the expanding applications of this compound derivatives in drug discovery and beyond, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Tetrahydroisoindole Core

The isoindole ring system, a bicyclic aromatic heterocycle, has captivated chemists for over a century.[1] Its partially saturated analogue, this compound, has emerged as a particularly valuable scaffold in the design of therapeutic agents. This is largely due to its three-dimensional structure, which allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[2] The tetrahydroisoindole framework is a key component in a variety of pharmacologically active molecules, demonstrating a broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[2][3]

The most prominent application of the this compound scaffold has been in the development of selective COX-2 inhibitors.[4] These compounds have shown potent anti-inflammatory effects with potentially reduced gastrointestinal side effects compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[4] The bicyclic nature of the tetrahydroisoindole core provides a rigid framework for the attachment of aryl groups at the 1- and 3-positions, a common feature in many selective COX-2 inhibitors.[4] Beyond its role in inflammation, the versatility of the tetrahydroisoindole nucleus continues to be explored for new therapeutic applications.

This guide will provide a detailed exploration of the synthetic routes to this important molecule, from its historical origins to contemporary methods, equipping researchers with the knowledge to synthesize and further explore the potential of this remarkable heterocyclic system.

Historical Perspective: The Dawn of Tetrahydroisoindole Synthesis